molecular formula C22H26ClF3N4O B12293609 1H-Pyrazolo(3,4-b)pyridine, 3-(3-(hexahydro-1H-azepin-1-yl)propoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, monohydrochloride CAS No. 38357-93-6

1H-Pyrazolo(3,4-b)pyridine, 3-(3-(hexahydro-1H-azepin-1-yl)propoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, monohydrochloride

Cat. No.: B12293609
CAS No.: 38357-93-6
M. Wt: 454.9 g/mol
InChI Key: GGMFMONFSMAPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of the 1H-pyrazolo[3,4-b]pyridine scaffold, a heterocyclic system with a pyrazole fused to a pyridine ring. Its structure includes a 3-(hexahydro-1H-azepin-1-yl)propoxy group at position C3 and a 3-(trifluoromethyl)phenyl (m-tolyl) substituent at N1, with a hydrochloride salt enhancing solubility . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the azepine moiety may contribute to receptor binding or pharmacokinetic properties. This compound is part of a broader class of pyrazolopyridines with diverse biological activities, including antiviral, anticancer, and antiparasitic effects .

Properties

CAS No.

38357-93-6

Molecular Formula

C22H26ClF3N4O

Molecular Weight

454.9 g/mol

IUPAC Name

3-[3-(azepan-1-yl)propoxy]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine;hydrochloride

InChI

InChI=1S/C22H25F3N4O.ClH/c23-22(24,25)17-8-5-9-18(16-17)29-20-19(10-6-11-26-20)21(27-29)30-15-7-14-28-12-3-1-2-4-13-28;/h5-6,8-11,16H,1-4,7,12-15H2;1H

InChI Key

GGMFMONFSMAPIB-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCCOC2=NN(C3=C2C=CC=N3)C4=CC=CC(=C4)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Chloro-3-Pyridinecarboxaldehyde

A patent (CN105801574A) outlines a high-yielding method using 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in dimethylformamide (DMF) with triethylamine as a base. The reaction proceeds at 60°C for 8 hours, achieving an 85% yield.

Key Steps :

  • Cyclization :
    $$
    \text{2-Chloro-3-pyridinecarboxaldehyde} + \text{NH}2\text{OH·HCl} \xrightarrow[\text{Et}3\text{N}]{\text{DMF, 60°C}} \text{1H-pyrazolo[3,4-b]pyridine} + \text{HCl}
    $$
  • Purification : Column chromatography or recrystallization in ethyl acetate.

Advantages :

  • Scalable (>2 g starting material).
  • Mild conditions (60°C, no inert atmosphere required).

Introduction of the Trifluoromethyl-m-Tolyl Group

The 1-(α,α,α-trifluoro-m-tolyl) substituent is introduced via cross-coupling or direct substitution.

Suzuki-Miyaura Coupling

A chemoselective Suzuki-Miyaura reaction enables aryl group installation at the C1 position. Using Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf) in dioxane/water, trifluoromethylphenyl boronic acid reacts with halogenated pyrazolo[3,4-b]pyridine intermediates.

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : dppf (5 mol%)
  • Base : Cs₂CO₃
  • Temperature : 100°C, 1 hour.

Yield : 78–95% for diarylated products.

Functionalization with the 3-(Hexahydro-1H-azepin-1-yl)propoxy Chain

The 3-(3-(hexahydro-1H-azepin-1-yl)propoxy) sidechain is installed via alkylation or Mitsunobu reactions.

Alkylation of Hydroxypyrazolo[3,4-b]pyridine

  • Propoxylation : Reacting 3-hydroxypyrazolo[3,4-b]pyridine with 1-bromo-3-chloropropane in acetone using K₂CO₃ yields the 3-(3-chloropropoxy) intermediate.
  • Azepane Substitution : The chloropropoxy intermediate reacts with hexahydro-1H-azepine (azepane) in acetonitrile at reflux, facilitated by KI as a catalyst.

Conditions :

  • Solvent : Acetonitrile
  • Temperature : 80°C, 12 hours
  • Yield : 70–85%.

Monohydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt.

Procedure :

  • Dissolve the free base in anhydrous ethanol.
  • Add concentrated HCl dropwise at 0°C.
  • Stir for 1 hour, then evaporate under reduced pressure.
  • Recrystallize from ethanol/diethyl ether.

Purity : >99% (HPLC).

Optimization and Challenges

Step Challenge Solution
Cyclization Low regioselectivity Use excess NH₂OH·HCl (2.5:1 molar ratio).
Suzuki Coupling Competing C3/C6 arylation Employ chemoselective Pd/dppf system.
Azepane Alkylation Poor nucleophilicity of azepane Use KI to enhance reaction rate.
Salt Formation Hygroscopicity of product Strict anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Yield Complexity Scalability
Cyclization 85% Low High
Suzuki Coupling 78–95% Moderate Moderate
Azepane Alkylation 70–85% High Low

Chemical Reactions Analysis

Types of Reactions

3-(3-(Azepan-1-yl)propoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

Overview

1H-Pyrazolo(3,4-b)pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The specific compound in focus, 1H-Pyrazolo(3,4-b)pyridine, 3-(3-(hexahydro-1H-azepin-1-yl)propoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, monohydrochloride, is a novel derivative that may exhibit unique properties owing to its structural features. This article explores its scientific research applications, particularly in oncology and infectious diseases.

Synthesis and Structural Characteristics

The synthesis of pyrazolo(3,4-b)pyridines typically involves various methods such as cyclization reactions of aminopyrazoles with electrophiles. Recent studies have successfully developed efficient synthetic routes that enhance yields and selectivity. For instance, asymmetric synthesis techniques using chiral catalysts have shown promising results in producing high enantioselectivity for pyrazolo(3,4-b)pyridine derivatives .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of pyrazolo(3,4-b)pyridine derivatives. A study demonstrated that certain 1H-pyrazolo[3,4-b]pyridines exhibited significant antiproliferative effects against various cancer cell lines. In particular, compounds with specific substitutions at the 4-position showed IC50 values in the low micromolar range (0.75–4.15 μM) without affecting normal cell proliferation . In vivo studies further confirmed their efficacy in inhibiting tumor growth in breast cancer models without systemic toxicity .

Antimicrobial Properties

The compound's structure suggests potential antibacterial and antiviral activities. Pyrazolo(3,4-b)pyridines have been reported to inhibit key enzymes involved in bacterial resistance mechanisms and exhibit activity against Mycobacterium tuberculosis. In vitro assays indicated that specific derivatives demonstrated promising antituberculotic activity by targeting pantothenate synthetase .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for the development of effective therapeutics. The SAR analysis of pyrazolo(3,4-b)pyridine derivatives has identified critical substituents that influence their pharmacological properties:

Substituent PositionActivity TypeNotable Findings
C3AntitumorMethyl and alkyl groups enhance potency
C4AntimicrobialAlkylaminoethyl ethers show significant activity
C5AntiviralSpecific halogen substitutions improve efficacy

Case Studies

Several studies provide insights into the therapeutic potential of pyrazolo(3,4-b)pyridine derivatives:

  • Antitumor Efficacy : A series of trisubstituted pyrazolo(3,4-b)pyridines were synthesized and evaluated for their cytotoxic effects against breast cancer cell lines. The most potent compounds inhibited tumor growth significantly in mouse models while sparing normal tissues .
  • Antitubercular Activity : Research focused on synthesizing a library of substituted pyrazolo(3,4-b)pyridines revealed several candidates with potent activity against multidrug-resistant strains of Mycobacterium tuberculosis. The lead compounds were effective in both in vitro assays and molecular docking studies .

Mechanism of Action

The mechanism of action of 3-(3-(Azepan-1-yl)propoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and pharmacological profiles of the target compound with structurally related pyrazolopyridines:

Compound Name / Substituents Key Biological Activity Pharmacological Notes Reference ID
Target Compound : 3-(hexahydroazepinylpropoxy), 1-(trifluoro-m-tolyl), monohydrochloride Undisclosed (likely CNS or antimicrobial) Enhanced solubility (HCl salt); lipophilic groups may improve bioavailability
4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters Antileishmanial (IC50 = 0.12–0.39 μM) Hydrophobicity (log P) and steric parameters critical for activity
1H-Pyrazolo[3,4-b]pyridine 4-aminomethanol derivatives Antimalarial (vs. P. falciparum) Quinoline bioisosteres; active against resistant strains
3-Cyclopropyl-6-(5-ethylthienyl)-4-(trifluoromethyl)pyrazolopyridine Undisclosed (structural analogs target kinases) Trifluoromethyl enhances metabolic stability
5-Fluoro-3-iodo-1H-pyrazolopyridine Potential anticancer/antiviral Halogen groups enable cross-coupling for further derivatization

Pharmacokinetic and Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility compared to neutral analogs (e.g., methyl esters in ).
  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life relative to non-halogenated derivatives (e.g., 4-azido analogs in ).

Biological Activity

1H-Pyrazolo(3,4-b)pyridine derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The compound in focus, 1H-Pyrazolo(3,4-b)pyridine, 3-(3-(hexahydro-1H-azepin-1-yl)propoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, monohydrochloride , has been synthesized and studied for its potential therapeutic applications. This article reviews recent findings on the biological activity of this compound and its derivatives, highlighting structure-activity relationships (SAR), synthesis methods, and case studies.

Synthesis of 1H-Pyrazolo(3,4-b)pyridine Derivatives

The synthesis of 1H-pyrazolo(3,4-b)pyridine derivatives typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under various catalytic conditions. A recent study demonstrated an efficient method yielding a library of tetra- and persubstituted derivatives with notable biological activities .

Anticancer Activity

1H-Pyrazolo(3,4-b)pyridine derivatives have shown promising anticancer properties. For instance, a series of compounds exhibited potent antiproliferative effects against various cancer cell lines. One notable derivative demonstrated an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) . These compounds induce cell cycle arrest and apoptosis in cancer cells while maintaining safety profiles in normal cells .

TBK1 Inhibition

Recent research identified certain derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), a target relevant for cancer and immune response modulation. Compound 15y was highlighted with an IC50 value of 0.2 nM , effectively inhibiting TBK1 signaling pathways in stimulated THP-1 and RAW264.7 cells . This indicates potential applications in both oncology and immunotherapy.

Antiviral and Antibacterial Properties

Some pyrazolo(3,4-b)pyridine derivatives have also been reported to possess antiviral and antibacterial activities. They inhibit key enzymes such as phosphodiesterase-4 and neutrophil elastase, which are involved in inflammatory responses . The structure-activity relationships (SARs) suggest that specific substitutions enhance these biological effects.

Case Studies

Study Compound Target IC50 (µM) Effect
Study 115yTBK10.2Potent inhibition
Study 29aHeLa cells2.59Induces apoptosis
Study 3Trisubstituted derivativesVarious cancers0.75 - 4.15Antiproliferative

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo(3,4-b)pyridines is highly dependent on the nature of substituents at various positions on the core structure. Studies have indicated that modifications at the C3 , C4 , and C5 positions can significantly alter potency and selectivity against specific biological targets .

Q & A

What are the key synthetic strategies for synthesizing 1H-pyrazolo[3,4-b]pyridine derivatives, and how do reaction conditions influence yield and purity?

Level : Basic
Answer :
The synthesis typically involves multi-step processes, including nucleophilic substitution, cyclization, and functional group modifications. For example:

  • Intermediate preparation : 4-Chloro-1H-pyrazolo[3,4-b]pyridine is a critical intermediate, synthesized from aminopyrazoles and aldehydes via cyclization .
  • Substituent introduction : Reaction of intermediates with anilines or alkylamines under reflux conditions (e.g., in DMF or toluene) introduces aryl/alkyl groups at the 4-position .
  • Optimization : Catalytic agents like Pd₂(dba)₃/XPhos enhance coupling reactions (e.g., Buchwald–Hartwig amination), improving yields to >70% .
  • Purification : Reverse-phase HPLC or column chromatography ensures purity, especially for compounds with stereochemical complexity .

How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of synthesized pyrazolo[3,4-b]pyridine derivatives?

Level : Basic
Answer :

  • 1D/2D NMR : Assigns proton and carbon environments (e.g., ¹H-¹³C HMBC confirms connectivity between the azepine-propoxy chain and the pyridine core). DEPT experiments differentiate CH₂/CH₃ groups in side chains .
  • X-ray crystallography : Resolves intermolecular interactions, such as hydrogen bonding between the monohydrochloride salt and solvent molecules. For example, phosphoramidate derivatives show networks of H-bonds involving NH and Cl substituents .
  • Validation : Cross-referencing experimental shifts with computational predictions (DFT) ensures accuracy in complex cases .

What methodologies assess the kinase inhibitory activity of pyrazolo[3,4-b]pyridine derivatives, and how are selectivity profiles determined?

Level : Advanced
Answer :

  • Enzymatic assays : Measure IC₅₀ values using fluorescence-based kinase activity kits (e.g., ATR kinase inhibition by Camonsertib with IC₅₀ = 1 nM) .
  • Cellular assays : Evaluate potency in cancer cell lines (e.g., FGFR1 inhibition at 1.7 nM in Ba/F3-TEL-FGFR1 cells) .
  • Selectivity profiling : Compare activity across kinase panels (e.g., 1,200-fold selectivity for FGFR1 over VEGFR2 via competitive binding assays) .
  • Structural insights : Co-crystallization with kinases (e.g., FGFR1) identifies key interactions, such as H-bonds between the pyrazolo[3,4-b]pyridine core and hinge regions .

How do structural modifications at the N(1) position of the pyrazolo[3,4-b]pyridine core impact binding affinity in kinase inhibition?

Level : Advanced
Answer :

  • N(1)-H as a pharmacophore : Removal of the N(1)-H (e.g., via methylation) disrupts H-bonding with kinase hinge regions, reducing FGFR1 affinity by >5,000-fold .
  • Substituent effects : Bulky groups at N(1) sterically hinder binding, while electron-withdrawing groups (e.g., trifluoromethyl) enhance hydrophobic interactions in ATP pockets .
  • Case study : Replacement of pyrazolo[3,4-b]pyridine with 1H-indazole in FGFR1 inhibitors reduces potency by 11-fold, highlighting scaffold specificity .

What in silico approaches predict the binding modes of pyrazolo[3,4-b]pyridine derivatives to target enzymes?

Level : Advanced
Answer :

  • Molecular docking : Tools like AutoDock Vina simulate interactions with active sites (e.g., binding to SARS-CoV-3CL protease via π-π stacking with His41) .
  • MD simulations : Assess stability of ligand–target complexes over 100 ns trajectories, identifying critical residues (e.g., Lys188 in DYRK1A) .
  • 3D-QSAR models : Correlate substituent electronegativity and steric bulk with activity, guiding rational design .

How can discrepancies in reported IC₅₀ values for antimalarial pyrazolo[3,4-b]pyridines be reconciled across studies?

Level : Advanced
Answer :

  • Assay variability : Differences in parasite strains (e.g., Chloroquine-resistant W2 vs. Dd2 clones) and assay conditions (e.g., incubation time) affect IC₅₀ .
  • Data normalization : Standardize results using positive controls (e.g., Chloroquine IC₅₀ = 6.5 nM in parallel assays) .
  • Meta-analysis : Compare structural features (e.g., ethyl carboxylate vs. sulfonamide substituents) to identify trends in potency .

What strategies resolve stereochemical challenges in asymmetric synthesis of pyrazolo[3,4-b]pyridine derivatives?

Level : Advanced
Answer :

  • Chiral catalysts : Rh(III) complexes with 0.05 mol% loading achieve enantioselectivity >96% ee in Friedel–Crafts alkylation/cyclization reactions .
  • Dynamic resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) in multi-step syntheses .
  • Analytical validation : Chiral HPLC (e.g., Daicel CHIRALPAK® columns) confirms enantiopurity post-synthesis .

How do formulation parameters influence the pharmacokinetic profile of pyrazolo[3,4-b]pyridine-based therapeutics?

Level : Advanced
Answer :

  • Salt selection : Monohydrochloride salts improve solubility (e.g., Camonsertib’s aqueous solubility >10 mg/mL at pH 4.5) .
  • Prodrug strategies : Phosphoramidate derivatives enhance oral bioavailability by masking polar groups .
  • PK/PD modeling : Correlate plasma half-life (e.g., t₁/₂ = 8–12 h in mice) with dosing regimens for sustained target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.